molecular formula C8H6N2O B1346377 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 25957-65-7

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1346377
CAS No.: 25957-65-7
M. Wt: 146.15 g/mol
InChI Key: IAMJYHYPXUQXGI-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C(_8)H(_6)N(_2)O. It features a fused ring system consisting of a pyrrole and a pyridine ring, with an aldehyde functional group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of fibroblast growth factor receptors, which are crucial in cell signaling pathways . The interaction between this compound and these receptors involves binding to the receptor’s active site, leading to inhibition of downstream signaling pathways. Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, further influencing their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to inhibit cell proliferation and induce apoptosis in cancer cells, particularly breast cancer cells . It affects cell signaling pathways by inhibiting the fibroblast growth factor receptor signaling, which is essential for cell proliferation, migration, and survival. Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of fibroblast growth factor receptors, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also influence cellular processes. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . The metabolic flux and levels of metabolites can be affected by the presence of this compound, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interaction with extracellular matrix components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoskeletal dynamics and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a multi-step process involving formylation and subsequent cyclization reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The compound is often produced in batch processes to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, due to the electron-withdrawing nature of the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
  • 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
  • 6-azaindole-3-carbaldehyde

Comparison: 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMJYHYPXUQXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649898
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-65-7
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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